

An In-depth Technical Guide to 1-Chloroanthraquinone: Chemical Properties and Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloroanthraquinone**

Cat. No.: **B052148**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroanthraquinone is a chlorinated derivative of anthraquinone that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds, most notably vat dyes and pigments.^{[1][2]} Its reactivity, primarily centered around the displacement of the chloro group, allows for the introduction of various functionalities, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of **1-chloroanthraquinone**, detailed experimental protocols for its key reactions, and a visual representation of its synthetic transformations.

Chemical and Physical Properties

1-Chloroanthraquinone is a yellow crystalline solid at room temperature.^[3] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₇ ClO ₂	[4][5][6]
Molecular Weight	242.66 g/mol	[4][5][6]
CAS Number	82-44-0	[2][4]
Appearance	Light yellow to yellow powder or chunks	[1][3]
Melting Point	159-160 °C	[1][7]
Boiling Point	345.65 °C (rough estimate)	[1]
Solubility	Soluble in hot toluene, dimethyl sulfoxide (DMSO), acetone, and ethanol.[1][3][8] Insoluble in water.[3]	[1][3][8]
Purity	Min. 98.0% (GC)	

Chemical Reactions and Experimental Protocols

The chemistry of **1-chloroanthraquinone** is dominated by nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles. The presence of the electron-withdrawing carbonyl groups activates the aromatic ring towards such attacks.[3][9]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 1-position is susceptible to substitution by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is the foundation for its use in the synthesis of numerous anthraquinone derivatives.

The reaction of **1-chloroanthraquinone** with ammonia or primary/secondary amines is a common method to produce 1-aminoanthraquinone and its derivatives, which are important intermediates for dyes.[4][10]

Experimental Protocol: Synthesis of 1-Methylaminoanthraquinone

This protocol is adapted from a procedure for the synthesis of 1-methylaminoanthraquinone from α -chloroanthraquinone.[11]

- Materials:

- **1-Chloroanthraquinone** (433 g, 1.79 moles)
- Pyridine (1.5 L)
- 25% aqueous methylamine solution (600 mL)
- Copper salt (e.g., copper(II) sulfate) (2.5 g)
- Dilute (2%) hydrochloric acid

- Procedure:

- In a suitable reaction vessel, combine **1-chloroanthraquinone**, pyridine, 25% aqueous methylamine solution, and the copper salt catalyst.
- Heat the reaction mixture, for example, in an autoclave for 12 hours at 130-135 °C.
- After cooling, the product is isolated.
- The crude product is washed with dilute (2%) hydrochloric acid.
- The resulting 1-methylaminoanthraquinone is then dried. The expected yield is in the range of 90-95%.[11]

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[12] **1-Chloroanthraquinone** can undergo Ullmann-type reactions to form C-N, C-O, and C-S bonds. For instance, its condensation with aniline in the presence of a copper catalyst yields 1-anilinoanthraquinone.[5][13]

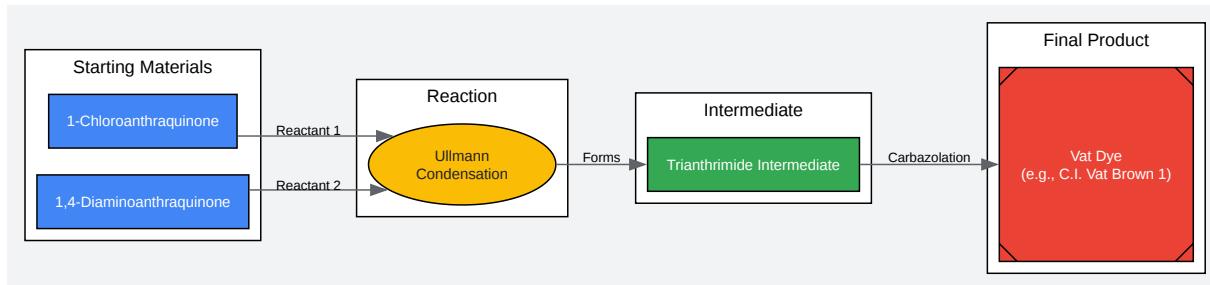
Experimental Protocol: Ullmann Condensation with Aniline

This is a general representation of the conditions often employed in Ullmann condensations.

- Materials:

- **1-Chloroanthraquinone**
- Aniline
- Anhydrous potassium carbonate
- Copper catalyst (e.g., copper powder, copper(I) iodide)
- High-boiling solvent (e.g., nitrobenzene, N-methylpyrrolidone)

- Procedure:

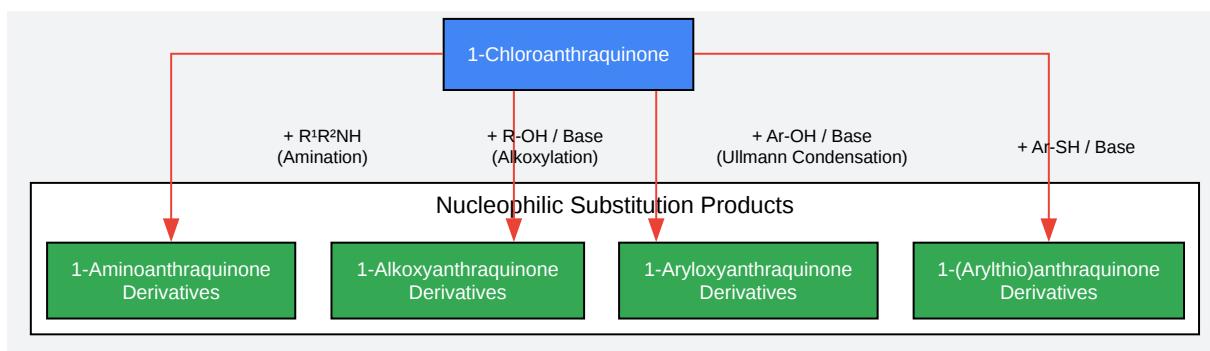

- To a reaction flask, add **1-chloroanthraquinone**, a molar excess of aniline, anhydrous potassium carbonate, and a catalytic amount of a copper salt.
- Add a high-boiling solvent to the mixture.
- Heat the reaction mixture to a high temperature (often >180 °C) and maintain for several hours until the reaction is complete (monitored by TLC).
- After cooling, the reaction mixture is worked up by adding a dilute acid to neutralize the excess base and aniline.
- The product, 1-anilinoanthraquinone, is then isolated by filtration and purified by crystallization.

Synthesis of Vat Dyes

1-Chloroanthraquinone is a key precursor in the manufacture of anthraquinone-based vat dyes, such as C.I. Vat Brown 1.^{[1][8]} These syntheses often involve multi-step sequences including condensation reactions.

Conceptual Workflow: Synthesis of an Indanthrene-type Dye

This represents a simplified, conceptual workflow for the synthesis of a complex vat dye starting from **1-chloroanthraquinone**.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of a vat dye.

Key Reactions of 1-Chloroanthraquinone

The following diagram illustrates the central role of **1-chloroanthraquinone** in the synthesis of various functionalized anthraquinone derivatives through nucleophilic substitution.

[Click to download full resolution via product page](#)

Caption: Key nucleophilic substitution reactions of **1-chloroanthraquinone**.

Applications in Drug Development

While primarily known as a dye intermediate, **1-chloroanthraquinone** and its derivatives have been explored for their potential biological activities. Anthraquinone-based compounds are known to intercalate with DNA and can exhibit anticancer properties.^[1] **1-Chloroanthraquinone** has been used to characterize anthraquinone intercalators as carrier molecules for second-generation platinum anticancer drugs.^{[1][14]} Further research into the synthesis of novel derivatives from **1-chloroanthraquinone** could lead to the development of new therapeutic agents.

Safety Information

1-Chloroanthraquinone is an eye irritant.^[1] When heated to decomposition, it emits very toxic fumes of chlorine and nitrogen oxides.^[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro anthraquinone | 82-44-0 [chemicalbook.com]
- 2. paragonind.com [paragonind.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 5. New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. GSRS [precision.fda.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. static.fibre2fashion.com [static.fibre2fashion.com]
- 9. vaia.com [vaia.com]

- 10. EP0499450A1 - Synthesis of 1-aminoanthraquinone - Google Patents
[patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline | Semantic Scholar
[semanticscholar.org]
- 14. jnfuturechemical.com [jnfuturechemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloroanthraquinone: Chemical Properties and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052148#1-chloroanthraquinone-chemical-properties-and-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com